molecular formula C2H5Cl2PS B1605737 Ethylphosphonothioic dichloride CAS No. 993-43-1

Ethylphosphonothioic dichloride

Cat. No. B1605737
CAS RN: 993-43-1
M. Wt: 163.01 g/mol
InChI Key: FRNHPBDNOSCJNW-UHFFFAOYSA-N
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Description

Ethylphosphonothioic dichloride (EPTC) is a chemical compound with the chemical formula C2H5PCl2S. It is a colorless, odorless, and volatile liquid with a boiling point of 135°C and a melting point of -50°C. EPTC is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Chemical Analysis and Detection

Ethylphosphonothioic dichloride is used in analytical chemistry, particularly for the detection and analysis of bifunctional compounds. Poole et al. (1979) highlighted its role in reacting selectively with compounds containing OH, NH2, and COOH groups to form derivatives stable enough for gas chromatography. These derivatives can be determined at low levels using specific detectors and are suitable for identification purposes by gas chromatography-mass spectrometry (Poole, Singhawangcha, Hu, & Zlatkis, 1979).

Molecular Structure Studies

Research on ethylphosphonothioic dichloride has also focused on understanding its molecular structure. Anderson et al. (1991) determined its structure in the gas phase using electron diffraction and ab initio calculations. This research helps in understanding the molecular behavior and properties of ethylphosphonothioic dichloride (Anderson, Cradock, Forsyth, Rankin, Sullivan, Hizer, & Durig, 1991).

Organophosphorus Compounds Spectroscopy

Durig and Hizer (1987) conducted a detailed study on the Raman and infrared spectra of ethylphosphonothioic dichloride. This research is crucial for understanding the vibrational and structural properties of organophosphorus compounds, which is beneficial in various fields like material science and pharmaceuticals (Durig & Hizer, 1987).

Agricultural Applications

In agriculture, ethylphosphonothioic dichloride derivatives like ethephon have been studied for their role in plant growth regulation. Miller et al. (2012) investigated the effects of ethephon drenches on the stem extension of floriculture crops, highlighting its potential in horticulture and agriculture (Miller, Mattson, Xie, Xu, Currey, Clemens, Lopez, Olrich, & Runkle, 2012).

Toxicity and Mode of Action Studies

Ethylphosphonothioic dichloride and its derivatives have also been subjects of toxicity studies. Hur, Fukuto, and Han (1991) examined O-ethyl S-methyl ethylphosphonothioate, a model compound related to ethylphosphonothioic dichloride, to study its mode of action and toxicity, contributing to the understanding of the safety and environmental impact of these compounds (Hur, Fukuto, & Han, 1991).

properties

IUPAC Name

dichloro-ethyl-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C2H5Cl2PS/c1-2-5(3,4)6/h2H2,1H3
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InChI Key

FRNHPBDNOSCJNW-UHFFFAOYSA-N
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Canonical SMILES

CCP(=S)(Cl)Cl
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Molecular Formula

C2H5Cl2PS
Record name ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS
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DSSTOX Substance ID

DTXSID6027347
Record name Ethylphosphonothioic dichloride
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Molecular Weight

163.01 g/mol
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Physical Description

Ethyl phosphonothioic dichloride, anhydrous appears as a clear colorless liquid with a pungent odor. Burns, but may be difficult to ignite. Denser than water. Very toxic by inhalation. Corrosive to metals and tissue., Clear liquid with a sulfur or phosphorus odor; [CHEMINFO MSDS]
Record name ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS
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Record name Ethyl phosphonothioic dichloride, anhydrous
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Boiling Point

342 °F at 760 mmHg (USCG, 1999)
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Flash Point

203 °F (USCG, 1999)
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Density

1.35 at 68 °F (USCG, 1999) - Denser than water; will sink
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Vapor Pressure

1.45 mmHg at 70 °F (USCG, 1999), 1.4 [mmHg]
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Record name Ethyl phosphonothioic dichloride, anhydrous
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Product Name

Ethylphosphonothioic dichloride

CAS RN

993-43-1
Record name ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS
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Record name P-Ethylphosphonothioic dichloride
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Record name Ethylphosphonothioic dichloride
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Record name Ethyl phosphonothioic dichloride
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Record name Phosphonothioic dichloride, P-ethyl-
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Melting Point

less than -58 °F (USCG, 1999)
Record name ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylphosphonothioic dichloride
Reactant of Route 2
Ethylphosphonothioic dichloride
Reactant of Route 3
Reactant of Route 3
Ethylphosphonothioic dichloride
Reactant of Route 4
Ethylphosphonothioic dichloride

Citations

For This Compound
41
Citations
CF Poole, S Singhawangcha, LEC Hu… - Journal of Chromatography …, 1979 - Elsevier
Ethylphosphonothioic dichloride reacts selectively with bifunctional compounds containing OH, NH 2 and COOH groups to form derivatives which are stable to gas chromatography. …
Number of citations: 10 www.sciencedirect.com
FW Hoffmann, DH Wadsworth… - Journal of the American …, 1958 - ACS Publications
… Preparation of Ethylphosphonothioic Dichloride.—Crude ethylphosphonous dichloride,5 bp … (7.2 moles) of sulfur flowers in 83.3% yield to ethylphosphonothioic dichloride, bp 49 (6.9 mm…
Number of citations: 35 pubs.acs.org
CM Timperley - Best Synthetic Methods, 2015 - Elsevier
Synthetic methods for phosphonyl compounds are described. The methods cover 37 classes of compounds. These include species of general structure: R(R'O)P(O)H, RP(O)X 2 [X = Cl, …
Number of citations: 7 www.sciencedirect.com
JR Durig, TJ Hizer - Journal of Raman spectroscopy, 1987 - Wiley Online Library
… of some ethyl-substituted phosphines, we have initiated vibrational studies on the conformational stabilities of ethyldichlorophosphineborane and ethylphosphonothioic dichloride. The …
DG Anderson, S Cradock, GA Forsyth… - Journal of molecular …, 1991 - Elsevier
The molecular structure of ethylphosphonothioic dichloride, CH 3 CH 2 P (S)Cl 2 , in the gas phase has been determined from an electron diffraction study. The gas consists of an …
Number of citations: 6 www.sciencedirect.com
R Srikanth, PN Reddy, K Bhanuprakash… - International Journal of …, 2006 - Elsevier
… Ethylphosphonodichloridate (II) and ethylphosphonothioic dichloride (III) used in the present study were synthesized in-house by reported methods [35], [36]. The synthesized …
Number of citations: 2 www.sciencedirect.com
Y Kobayashi, J Maeda, F Morisawa, K Saigo - Tetrahedron: Asymmetry, 2006 - Elsevier
… ethylphosphonothioic dichloride resulted in a very low yield (20%), due to its thermal instability. Therefore, crude ethylphosphonothioic dichloride … crude ethylphosphonothioic dichloride …
Number of citations: 15 www.sciencedirect.com
RL Dannley, A Grava - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
A series of 2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfides and 2-oxides have been prepared, most commonly by the condensation of a diamine with a phosphonothioic or …
Number of citations: 9 cdnsciencepub.com
JR Durig, CG James, TJ Hizer - Journal of Raman …, 1990 - Wiley Online Library
… compounds (trans and gauche, respectively), for ethylphosphonothioic dichloride it was the gauche conformer which was determined to be the more stable form," although the …
JG Hollingshaus, D Armstrong, RF Toia… - Journal of Toxicology …, 1981 - Taylor & Francis
… O,O-Diethyl ethylphosphonothioate (XIII) was similarly prepared from ethylphosphonothioic dichloride and sodium ethoxide in ethanol; boiling point, 46-47C (0.25 mm); A72Q = 1.4614. …
Number of citations: 18 www.tandfonline.com

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